molecular formula C12H19N5 B11749155 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11749155
M. Wt: 233.31 g/mol
InChI Key: FUVCFWDYENUNAT-UHFFFAOYSA-N
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Description

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with appropriate aldehydes in the presence of a catalyst such as sodium acetate . This reaction typically occurs at room temperature and yields high to excellent results. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazole derivatives .

Scientific Research Applications

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-8-12(10(3)14-17)13-7-11-5-6-16(4)15-11/h5-6,8-9,13H,7H2,1-4H3

InChI Key

FUVCFWDYENUNAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=NN(C=C2)C)C(C)C

Origin of Product

United States

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